2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE
Overview
Description
2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, dimethyl, and oxadiazolyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridine ring is then functionalized with chloro and dimethyl groups through electrophilic substitution reactions. The final step involves the coupling of the oxadiazole and pyridine moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyridine: Shares the pyridine core but lacks the oxadiazole moiety.
4,6-dimethyl-2-phenylpyridine: Similar structure but with different substituents.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring instead of pyridine.
Uniqueness
The uniqueness of 2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE lies in its combined structural features, which impart distinct chemical properties and reactivity. The presence of both the oxadiazole and pyridine rings, along with specific substituents, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-11-10-12(2)19-16(18)15(11)17-20-14(22-21-17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKMODPGPOGAS-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)C=CC3=CC=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)/C=C/C3=CC=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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